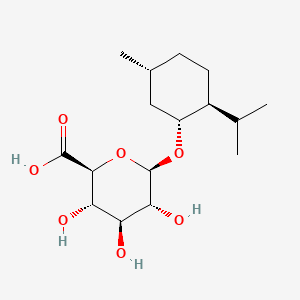
l-Menthol Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Menthol Glucuronide is a metabolite of L- (-)-Menthol, the natural form of Methanol . It plays a significant role in the glucuronidation and detoxification of the major lung carcinogen, NNAL .
Synthesis Analysis
Glucuronidation is a major metabolic pathway of detoxification where a highly hydrophilic glucuronic acid is coupled to aliphatic / aromatic alcohols, thiols, or carboxylic acids or even amines . UGTs 1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17 all exhibited glucuronidating activity against both l- and d-menthol .Molecular Structure Analysis
The chemical formula of l-Menthol Glucuronide is C16H28O7 . The exact mass is 332.18 and the molecular weight is 332.393 .Chemical Reactions Analysis
In human liver microsomes, both l- and d-menthol inhibited the formation of each NNAL-Gluc, with a stereospecific difference observed between the formation of ®-NNAL-O-Gluc and (S)-NNAL-O-Gluc in the presence of D-menthol but not L-menthol .Physical And Chemical Properties Analysis
Menthol has a half-life of 3–6 h and is rapidly metabolized to menthol glucuronide which is detectable in urine and serum following menthol use .Scientific Research Applications
Treatment of Irritable Bowel Syndrome (IBS) : l-Menthol Glucuronide, as Menthol-β-D-glucuronide, is explored as a potential prodrug for delivering menthol to the large intestine. It shows stability at various pH levels and suggests potential use in treating IBS (Nolen III & Friend, 1994).
Pharmacokinetics in Endoscopy : A study evaluating the tolerability and pharmacokinetics of l-Menthol during gastrointestinal endoscopy found that an l-Menthol preparation was well tolerated and rapidly metabolized to glucuronic acid conjugates (Hiki et al., 2011).
Metabolism and Detection : l-Menthol is rapidly metabolized to menthol glucuronide, detectable in urine and serum. A method for determining total menthol in human plasma and urine using gas chromatography/mass spectrometry was developed, highlighting its metabolic pathways (Peat et al., 2016).
Metabolic Fate in Rats : Research on the metabolic fate of l-Menthol in rats showed extensive metabolism and excretion, with major biliary metabolites including menthol glucuronide (Yamaguchi et al., 1994).
Absorption and Metabolism : A study on the absorption and metabolism of l-Menthol through oral versus skin administration found that it was quickly metabolized to menthol glucuronide, with variations in thermogenesis and metabolic rate based on the method of administration (Valente et al., 2015).
Role in Detoxification : l-Menthol has been studied for its role in the glucuronidation and detoxification of tobacco carcinogens, with findings suggesting that menthol may affect the metabolism and clearance of these carcinogens (Kozlovich et al., 2019).
Mechanism of Action
Menthol, which creates mint flavor and scent, is often added to tobacco in both menthol and non-menthol cigarettes. A potent tobacco carcinogen, NNK, is extensively metabolized to its equally carcinogenic metabolite NNAL as ®- or (S)-NNAL enantiomers. NNAL is detoxified by UDP-glucuronosyltransferase (UGT) enzymes, with glucuronidation occurring on either NNAL’s pyridine ring nitrogen (NNAL-N-Gluc) or the chiral alcohol [®- or (S)-NNAL-O-Gluc] .
Safety and Hazards
Future Directions
Plasma Menthol Glucuronide can be used as a biomarker for the behavioral effects of menthol and nicotine in humans . The presence of menthol could lead to increases in alternative, activating metabolic pathways of NNAL in tobacco target tissues, increasing the opportunity for NNAL to damage DNA and lead to the development of tobacco-related cancers .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8-,9+,10-,11+,12+,13-,14+,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGMBYGTHRUNF-PJQJKGEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-Menthol Glucuronide | |
CAS RN |
79466-08-3 |
Source


|
| Record name | Menthol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079466083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthol glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW64GZ6LQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


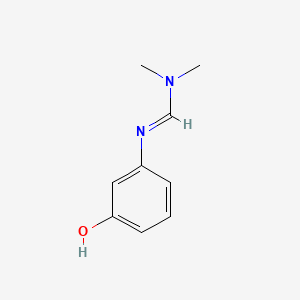
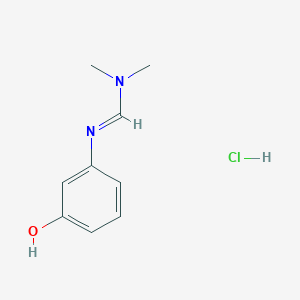

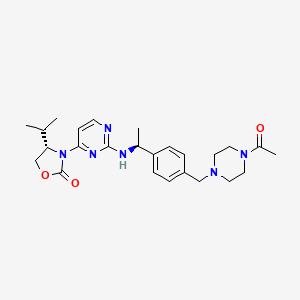
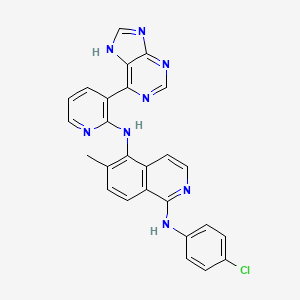

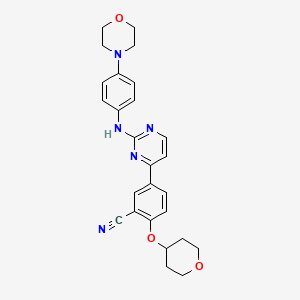
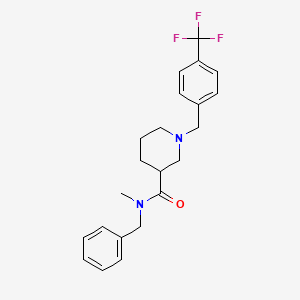
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)
